1-Bromo-3-(methoxymethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol . This compound is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxymethoxy group at the third position. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-3-(methoxymethoxy)naphthalene typically involves the bromination of 3-(methoxymethoxy)naphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Chemical Reactions Analysis
1-Bromo-3-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxymethoxy group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-3-(methoxymethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to label or modify biomolecules for research purposes.
Medicine: It is involved in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity and can be used in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(methoxymethoxy)naphthalene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the methoxymethoxy group can form hydrogen bonds or undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-3-(methoxymethoxy)naphthalene can be compared with other similar compounds such as:
1-Bromo-2-(methoxymethoxy)naphthalene: This compound has the methoxymethoxy group at the second position instead of the third position.
1-Bromo-4-(methoxymethoxy)naphthalene: Here, the methoxymethoxy group is at the fourth position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
1-bromo-3-(methoxymethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-8-15-10-6-9-4-2-3-5-11(9)12(13)7-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTVTPAROOODCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=CC=CC=C2C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.